(1-Methylpentyl)succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

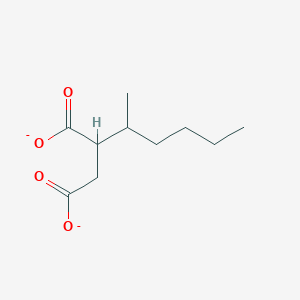

(1-Methylpentyl)succinate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O4-2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biosynthesis and Microbial Production

The primary research surrounding (1-methylpentyl)succinate has focused on its biosynthesis through microbial processes. Notably, a denitrifying bacterium strain HxN1 has been identified as capable of producing MPS from n-hexane under anaerobic conditions. The process involves the addition of fumarate to n-hexane, facilitated by a radical mechanism, which highlights a novel biochemical pathway for alkane activation in anaerobic bacteria .

Key Findings:

- Microbial Strains: Strain HxN1 can oxidize n-alkanes anaerobically using nitrate as an electron acceptor, leading to the production of MPS .

- Genetic Engineering: The functional expression of the (1-methylalkyl)succinate synthase system from Azoarcus sp. has been successfully demonstrated in recombinant Escherichia coli, allowing for enhanced production of MPS when specific genes are present on expression plasmids .

- Temperature Influence: Lowering the temperature during biotransformation significantly increases the yield of MPS, indicating that environmental conditions play a crucial role in microbial production efficiency .

Analytical Techniques for Identification

The identification of this compound has been achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). The identity of metabolites is confirmed by comparing their mass spectra with synthetic standards, ensuring accurate characterization of the compound .

Analytical Methods:

- Gas Chromatography-Mass Spectrometry: Utilized for the detection and quantification of MPS in microbial cultures.

- Nuclear Magnetic Resonance Spectroscopy: Employed to confirm structural details and purity of synthesized MPS .

Potential Industrial Applications

The unique properties of this compound suggest several potential applications across various industries:

- Bioremediation: Given its production from hydrocarbons, MPS could be utilized in bioremediation strategies to convert environmental pollutants into less harmful substances.

- Biotechnology: The ability to engineer microorganisms for the production of MPS opens avenues for developing sustainable bioprocesses that utilize renewable resources like alkanes.

- Chemical Synthesis: MPS can serve as an intermediate in organic synthesis, potentially leading to the development of new materials or pharmaceuticals.

Case Studies and Research Insights

Several studies have documented the production and application potential of this compound:

Análisis De Reacciones Químicas

Formation via Radical-Mediated Addition to Fumarate

MPS is synthesized during the anaerobic activation of n-hexane by denitrifying bacteria (e.g., Azoarcus sp. strain HxN1). The reaction involves:

-

Substrate : n-Hexane and fumarate.

-

Mechanism : A glycyl radical enzyme abstracts a hydrogen atom from n-hexane’s second carbon, forming a hexyl radical. This radical adds to fumarate’s double bond, followed by hydrogen recombination to yield MPS .

-

Evidence :

Key Reaction :

n Hexane+FumarateGlycyl Radical 1 Methylpentyl succinate

Synthetic Methods for MPS

MPS has been chemically synthesized to validate its structure and study stereochemistry:

-

Stobbe Condensation :

-

Derivatization :

Stereochemical Outcomes :

| Substrate | Diastereomers Formed | Configuration | Source |

|---|---|---|---|

| n-Hexane | Two | (2R,1′R) and (2S,1′R) | |

| Chemically Synthesized | Four (racemic) | Mixture of all stereoisomers |

Isotopic Labeling and Mechanistic Insights

Deuterium and 13C labeling experiments revealed:

-

Deuterium Retention :

-

13C Tracing :

Metabolic Engineering for MPS Production

Heterologous expression of the (1-methylalkyl)succinate synthase (Mas) system in E. coli enabled anaerobic MPS biosynthesis:

-

Essential Genes :

-

Optimization :

Production Outcomes :

| Condition | MPS Yield (Relative) | Key Factor |

|---|---|---|

| Full mas operon | 100% | All genes present |

| ΔmasC | 34% | Radical stabilization impaired |

| ΔiscR + 18°C | 150% | Enhanced enzyme activity |

Degradation Pathway of MPS

Post-activation, MPS undergoes further metabolism:

-

CoA Thioester Formation : MPS is converted to (1-methylpentyl)succinyl-CoA .

-

Rearrangement : Succinyl-CoA → methylmalonyl-CoA via carbon skeleton rearrangement .

-

Decarboxylation : Methylmalonyl-CoA → 4-methyloctanoyl-CoA, entering β-oxidation .

Detected Intermediates :

Thermodynamic and Kinetic Data

Propiedades

Fórmula molecular |

C10H16O4-2 |

|---|---|

Peso molecular |

200.23 g/mol |

Nombre IUPAC |

2-hexan-2-ylbutanedioate |

InChI |

InChI=1S/C10H18O4/c1-3-4-5-7(2)8(10(13)14)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/p-2 |

Clave InChI |

XPNNLTDPULSKGP-UHFFFAOYSA-L |

SMILES canónico |

CCCCC(C)C(CC(=O)[O-])C(=O)[O-] |

Sinónimos |

(1-methylpentyl)succinate 1-Mep-S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.